DL-AP4 Sodium salt

Description

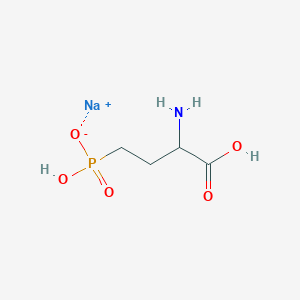

DL-AP4 Sodium salt (DL-2-Amino-4-phosphonobutyric acid sodium salt) is a broad-spectrum excitatory amino acid (EAA) antagonist, primarily targeting NMDA and metabotropic glutamate (mGlu) receptors. It is widely used in neuroscience research to study glutamatergic signaling pathways. Structurally, it is a sodium salt of a phosphonic acid derivative of glutamate, with the molecular formula C₄H₁₀NO₅P (MW: 183.1) and CAS number 20263-07-4 . DL-AP4 acts as a competitive antagonist at NMDA receptors and modulates group III mGlu receptors (e.g., mGlu7/8), influencing synaptic plasticity and neurotransmitter release .

Properties

IUPAC Name |

sodium;(3-amino-3-carboxypropyl)-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWPQOULJIILQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNaO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

-

Acrolein Condensation :

Acrolein reacts with dialkyl methylphosphonite in alcoholic solvents (e.g., methanol, ethanol) to form an acetal-protected ester. This step requires anhydrous conditions and temperatures of 60–80°C for 4–6 hours. -

Deacetalization :

The acetal group is removed via acid-catalyzed hydrolysis, yielding 3-oxopropylmethylphosphinic acid ester. Hydrochloric acid (5–10% v/v) at reflux (100–110°C) for 2 hours achieves quantitative conversion. -

Strecker Reaction :

The ester undergoes aminonitrile formation using sodium cyanide (1.2 equiv), ammonium chloride (1.5 equiv), and aqueous ammonia (28–30%) at 80–140°C for 2–5 hours. This step introduces the amino group at the β-position relative to the phosphonate. -

Hydrolysis and Neutralization :

The aminonitrile intermediate is hydrolyzed with 6M HCl at 90°C for 12 hours, followed by neutralization with NaOH to precipitate the sodium salt. Recrystallization from ethanol/water (1:3) yields the final product with >99% purity.

Table 1: Key Parameters for Strecker Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Acrolein condensation | Dialkyl methylphosphonite, ROH | 60–80°C | 4–6 h | 85–90% |

| Strecker reaction | NaCN, NH4Cl, NH3(aq) | 80–140°C | 2–5 h | 70–75% |

| Hydrolysis | 6M HCl | 90°C | 12 h | 95% |

| Salt formation | NaOH (2M) | RT | 1 h | 98% |

Friedel-Crafts Acylation and Alkylation Method

This route, inspired by metabotropic glutamate receptor modulator syntheses, employs Friedel-Crafts chemistry to construct the phosphonobutyric acid backbone.

Synthetic Pathway

-

Acyl Chloride Formation :

DL-2-Amino-4-phosphonobutyric acid is converted to its acyl chloride derivative using oxalyl chloride (2.5 equiv) in dichloromethane (DCM) at 0°C. The reaction completes within 2 hours, evidenced by gas evolution cessation. -

Friedel-Crafts Acylation :

The acyl chloride reacts with substituted phenols (e.g., 4-hydroxybenzoate) in the presence of AlCl3 (1 equiv) in DCM. This step forms the acetophenone intermediate at 0–25°C over 12 hours. -

Butyl Ether Linkage :

The phenol intermediate couples with 1,4-dibromobutane using K2CO3 in acetonitrile (MeCN) under microwave irradiation (160°C, 15 minutes). This alkylation step achieves 80–85% conversion. -

Saponification and Salt Formation :

The esterified product undergoes base hydrolysis (KOH, 2M in EtOH/H2O) at 70°C for 3 hours. Neutralization with NaOH (1M) and lyophilization yields the sodium salt.

Table 2: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | MeCN | Maximizes nucleophilicity |

| Base | K2CO3 (2 equiv) | Prevents side reactions |

| Temperature | 160°C (microwave) | Reduces reaction time |

| Catalyst | KI (0.1 equiv) | Enhances bromide displacement |

Neutralization and Salt Formation

The final step across all methods involves converting the free acid (DL-2-Amino-4-phosphonobutyric acid) to its sodium salt. This process ensures water solubility, critical for biological applications.

Procedure Details

-

Acid Neutralization :

Aqueous DL-2-Amino-4-phosphonobutyric acid (1M) is titrated with NaOH (2M) to pH 7.0–7.5 under ice-cooling. Exothermic neutralization requires slow base addition to prevent decomposition. -

Crystallization :

The solution is concentrated under reduced pressure (40°C, 100 mbar) until salt crystallization begins. Ethanol (3 volumes) is added to precipitate the sodium salt, which is filtered and washed with cold ethanol. -

Purification :

Crude product is recrystallized from hot water/ethanol (1:4) and dried under vacuum (25°C, 24 hours). Purity exceeds 99% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).

Table 3: Salt Formation Quality Control

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | >99% | HPLC-UV (220 nm) |

| Water content | <0.5% | Karl Fischer titration |

| Heavy metals | <10 ppm | ICP-MS |

| Residual solvents | <500 ppm (ethanol) | GC-FID |

Chemical Reactions Analysis

Types of Reactions

DL-AP4 Sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Neuroscience Research

DL-AP4 sodium salt is primarily utilized in neuroscience to investigate the role of glutamate receptors in the central nervous system (CNS). Its ability to inhibit excitatory neurotransmission makes it a valuable tool for studying various neurological processes and disorders.

Key Applications:

- Glutamate Receptor Studies: Researchers use DL-AP4 to explore the mechanisms of excitatory neurotransmission and the modulation of synaptic plasticity.

- Neuroprotection: Studies indicate that DL-AP4 may offer neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling, which is relevant in conditions like stroke and neurodegenerative diseases.

Pharmacological Investigations

In pharmacology, this compound serves as a critical compound for developing and testing new drugs targeting glutamate receptors.

Key Applications:

- Drug Development: Its antagonistic properties help in screening potential therapeutic agents aimed at modulating glutamate receptor activity for treating disorders such as epilepsy, schizophrenia, and depression.

- Pharmacokinetic Studies: Investigations into the pharmacokinetics of compounds that act on glutamate receptors often utilize DL-AP4 as a reference standard.

Biochemical Pathway Studies

This compound is instrumental in biochemistry for elucidating pathways involving glutamate and its receptors.

Key Applications:

- Metabolic Pathways: Research has shown that DL-AP4 can influence metabolic pathways related to amino acid metabolism, providing insights into cellular responses to glutamate.

- Signal Transduction: The compound aids in understanding signal transduction mechanisms associated with glutamate receptor activation and inhibition.

Medical Research

The implications of this compound extend into medical research, particularly concerning neurological disorders.

Key Applications:

- Therapeutic Interventions: Studies have focused on using DL-AP4 to develop therapies for conditions characterized by dysregulated glutamatergic signaling, such as Alzheimer's disease and multiple sclerosis.

- Clinical Trials: The compound has been involved in preclinical trials assessing its efficacy and safety in various neurological models.

Case Studies

Several case studies highlight the applications of this compound:

- Study on Excitotoxicity : Research demonstrated that administration of DL-AP4 reduced neuronal death in models of excitotoxicity induced by excessive glutamate. This study provided insights into potential therapeutic strategies for neurodegenerative diseases .

- Pharmacological Profiling : A study evaluated the pharmacological profile of various glutamate receptor antagonists, including DL-AP4. The findings indicated that DL-AP4 effectively inhibited receptor-mediated signaling pathways associated with synaptic plasticity .

- Neuroprotective Effects : In rodent models of stroke, DL-AP4 was shown to significantly reduce infarct size when administered post-injury, suggesting its potential role as a neuroprotective agent .

Mechanism of Action

DL-AP4 Sodium salt exerts its effects by acting as a broad-spectrum antagonist of glutamate receptors. It binds to the receptors and inhibits their activation by glutamate, thereby reducing excitatory neurotransmission. The molecular targets of this compound include various subtypes of glutamate receptors, and its action involves the modulation of signaling pathways associated with these receptors .

Comparison with Similar Compounds

Structural and Functional Analogues

L-AP4 vs. DL-AP4

- L-AP4 : The L-isomer is a selective group III mGlu agonist , activating mGlu4, mGlu6, mGlu7, and mGlu8 receptors. It is used to study presynaptic inhibition of glutamate release .

- DL-AP4 : The racemic mixture exhibits mixed activity , acting as an antagonist at NMDA receptors and a modulator at mGlu7/8 heterodimers. Studies show that substituting L-AP4 with DL-AP4 in mGlu7/8 assays leads to divergent signaling outcomes, suggesting stereochemical specificity in receptor interactions .

DL-AP5 and DL-AP7

- DL-AP5 : A potent NMDA antagonist (IC₅₀ = 3.7 ± 0.32 pM in cortical wedge assays), 5-fold more potent than DL-AP4, which is inactive at 100 pM .

- DL-AP7 : Exhibits moderate NMDA antagonism (IC₅₀ = 11.1 ± 2.1 pM), with systemic effects lasting >6 hours. Unlike DL-AP4, DL-AP7 shows efficacy in vivo at 50–100 mg/kg .

| Compound | Receptor Target | Activity | IC₅₀ (pM) | Key Differentiation |

|---|---|---|---|---|

| DL-AP4 | NMDA, mGlu7/8 | Antagonist/Modulator | Inactive at 100 pM | Broad-spectrum EAA effects |

| L-AP4 | Group III mGlu | Agonist | N/A | Selective presynaptic inhibition |

| DL-AP5 | NMDA | Antagonist | 3.7 ± 0.32 | High NMDA potency |

| DL-AP7 | NMDA | Antagonist | 11.1 ± 2.1 | Prolonged in vivo activity |

Pharmacological Profiles

Modulation by Anion Transport Blockers

DL-AP4 responses are uniquely influenced by anion transport inhibitors like DIDS and SITS:

- DIDS (100 µM) : Suppresses DL-AP4-induced depolarization by ~60% in rat prefrontal cortex slices, suggesting Cl⁻-dependent transport mechanisms underpin its activity .

- SITS (300 µM): Antagonizes AMPA receptors while enhancing Quisqualate (Quis)-induced DL-AP4 responses, highlighting dual effects on non-NMDA pathways .

mGlu7/8 Heterodimer Signaling

- DL-AP4 induces orthosteric activation of mGlu7/8 heterodimers, which is selectively inhibited by XAP044 (a novel mGlu7 antagonist).

Binding and Selectivity

- mGlu7 Specificity : DL-AP4 activates mGlu7 with EC₅₀ values in the micromolar range, while LY341495 (a broad mGlu antagonist) inhibits both mGlu7 and mGlu6, demonstrating DL-AP4’s relative selectivity .

Biological Activity

DL-AP4 Sodium salt, chemically known as DL-2-Amino-4-phosphonobutyric acid sodium salt, is a broad-spectrum antagonist of excitatory amino acids (EAAs). Its primary applications are in research settings, particularly for studying glutamatergic signaling pathways. This compound is notable for its ability to inhibit both ionotropic and metabotropic glutamate receptors, making it a valuable tool in neuropharmacology.

- Molecular Weight : 205.08 g/mol

- Purity : ≥99%

- Chemical Structure : Contains phosphorus, nitrogen, and sodium components.

Biological Activity

This compound exhibits significant biological activity as an antagonist of glutamate receptors. Its mechanism involves the inhibition of synaptic excitation and excitatory amino acid-induced responses. The following sections detail its effects in various biological contexts.

The primary action of DL-AP4 is through the antagonism of glutamate receptors, which are critical for synaptic transmission in the central nervous system. This compound specifically targets:

- Ionotropic Glutamate Receptors : Inhibits receptor-mediated calcium influx.

- Metabotropic Glutamate Receptors : Modulates intracellular signaling pathways associated with neuronal excitability.

Key Research Findings

- Inhibition of Synaptic Excitation :

-

Role in Neuroprotection :

- Research indicates that DL-AP4 may protect against excitotoxicity by reducing excessive glutamate signaling, which is implicated in various neurodegenerative conditions.

- Impact on Intestinal Tumor Formation :

Tables of Biological Activity

Case Study 1: Neuroprotection in Excitotoxicity

In a controlled laboratory setting, researchers administered DL-AP4 to neuronal cultures exposed to high levels of glutamate. The results indicated a significant reduction in neuronal death compared to control groups not treated with the compound. This suggests potential therapeutic applications for conditions characterized by excitotoxicity, such as Alzheimer's disease.

Case Study 2: Colorectal Cancer Research

In a preclinical model involving Apc mutant mice, the deletion of AP4 was associated with a marked decrease in intestinal adenomas and an increase in Paneth cells, which play a role in gut homeostasis. This study underscores the potential of targeting AP4 pathways in cancer prevention strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.